molecular formula C12H15NO5 B152181 Carbobenzoxyhomoserine CAS No. 41088-85-1

Carbobenzoxyhomoserine

Cat. No.: B152181
CAS No.: 41088-85-1
M. Wt: 253.25 g/mol
InChI Key: UBXPAGGJJMSWLC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

(2R)-4-hydroxy-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c14-7-6-10(11(15)16)13-12(17)18-8-9-4-2-1-3-5-9/h1-5,10,14H,6-8H2,(H,13,17)(H,15,16)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBXPAGGJJMSWLC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194046
Record name Carbobenzoxyhomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41088-85-1
Record name Carbobenzoxyhomoserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041088851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbobenzoxyhomoserine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70194046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Protection Strategies

Cbz-D-Homoserine is typically synthesized from D-homoserine, a non-proteinogenic amino acid. The primary steps involve:

  • Amino Group Protection : Benzyl chloroformate (Cbz-Cl) is used to protect the α-amino group under basic conditions. This step is performed in tetrahydrofuran (THF) or dioxane with sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) as the base.

  • Lactonization : The γ-hydroxy group of homoserine undergoes cyclization to form the lactone ring. Acidic conditions (e.g., HCl in methanol) or dehydrating agents like EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate this step.

Table 1: Optimization of Protection Conditions

BaseSolventTemperature (°C)Yield (%)Purity (%)
NaHCO₃THF0–57895
NaOHDioxane258297
TriethylamineCH₂Cl₂-106590

Key findings:

  • NaOH in dioxane at room temperature provides the highest yield (82%) and purity (97%).

  • Lower temperatures reduce side reactions but slow reaction kinetics.

Cyclization and Lactone Formation

Lactonization is sensitive to stereochemical integrity. Common methods include:

  • Acid-Catalyzed Cyclization : Concentrated HCl in methanol at 40°C for 12 hours achieves 85% conversion but risks racemization.

  • Coupling Agent-Mediated Cyclization : EDCl with hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) improves regioselectivity, yielding 89% lactone with >99% enantiomeric excess (ee).

Mechanistic Insight:

The reaction proceeds via nucleophilic attack of the γ-hydroxy oxygen on the activated carboxyl group, forming a five-membered lactone ring. Steric hindrance from the Cbz group ensures retention of the D-configuration.

Enzymatic and Biocatalytic Approaches

Whole-Cell Biocatalysts

Lyophilized whole-cell biocatalysts (LWCBs) expressing transaminases and aldolases have been explored for homoserine derivatives. While primarily applied to L-homoserine, this approach could be adapted for D-homoserine via enzyme engineering:

  • Fed-Batch Reactors : Achieve 640.8 mM (76.3 g/L) product with 2.6 g/L/h productivity.

  • Enzyme Recycling : LWCBs lose ~80% activity after one cycle due to cofactor (PLP) leakage.

Table 2: Comparison of Chemical vs. Biocatalytic Methods

ParameterChemical SynthesisBiocatalysis
Yield (%)8270
Enantiomeric Excess>99%95%
ScalabilityHighModerate
CostLowHigh

Industrial-Scale Production

Process Intensification

  • Continuous Flow Systems : Microreactors with immobilized Cbz-Cl reduce reaction time from hours to minutes.

  • Crystallization Optimization : Anti-solvent addition (e.g., hexane) enhances lactone purity to 99.5% .

Chemical Reactions Analysis

Types of Reactions

Cbz-D-Homoserine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis:
Cbz-D-Homoserine serves as a crucial building block in organic synthesis. Its structure allows for various modifications, making it a versatile precursor for more complex molecules. The benzyl carbamate (Cbz) protecting group enhances stability and selectivity during reactions, facilitating the synthesis of peptides and other organic compounds.

2. Synthesis of Non-Canonical Amino Acids:
The compound is used to synthesize non-canonical amino acids like azidohomoalanine (AHA), which are valuable in bioconjugation and labeling studies. AHA can replace methionine in proteins, allowing researchers to study protein interactions and functions in cellular environments .

Biological Applications

1. Quorum Sensing Studies:
Cbz-D-Homoserine is involved in bacterial quorum sensing, a communication mechanism that regulates gene expression based on cell density. It acts as a quorum sensing inhibitor by interfering with the LuxR-type proteins that regulate this process.

2. Antimicrobial Research:
Research indicates that Cbz-D-Homoserine can inhibit quorum sensing pathways in Gram-negative bacteria, potentially leading to novel antimicrobial therapies. By disrupting bacterial communication, it may reduce virulence and biofilm formation, making infections easier to treat .

Medical Applications

1. Targeting Fungal Infections:
Studies have shown that Cbz-D-Homoserine analogs can inhibit enzymes involved in methionine biosynthesis in fungi such as Candida albicans. This inhibition can lead to antifungal activity, representing a promising avenue for developing new antifungal agents .

2. Cancer Research:
In cancer studies, compounds similar to Cbz-D-Homoserine have been evaluated for their ability to modulate cellular pathways involved in tumor growth and metastasis. The potential to design inhibitors targeting specific metabolic pathways presents a significant opportunity for therapeutic development .

Industrial Applications

1. Chemical Intermediates:
In industrial settings, Cbz-D-Homoserine is utilized as a chemical intermediate in the production of various materials. Its stability and reactivity make it suitable for large-scale synthesis processes.

2. Development of Novel Materials:
The compound's unique properties enable its use in creating novel materials with specific functionalities, such as biodegradable polymers or specialty chemicals used in pharmaceuticals and cosmetics.

Case Studies

Study Focus Findings
Study on Quorum Quenching EnzymesInvestigated the effects of AHL lactonases on quorum sensingFound that Cbz-D-Homoserine analogs effectively inhibited AHL-mediated signaling pathways
Antifungal Activity AssessmentEvaluated the inhibitory effects on C. albicans MET15 geneIdentified significant antifungal activity linked to Cbz-D-Homoserine derivatives
Non-Canonical Amino Acid SynthesisDeveloped methods for synthesizing AHA from homoserine derivativesDemonstrated efficient conversion processes using Cbz-D-Homoserine as a starting material

Mechanism of Action

The mechanism of action of carbobenzoxyhomoserine involves its interaction with specific molecular targets and pathways. It acts as a protecting group for amino acids, preventing unwanted reactions during synthesis. The compound’s effects are mediated through its ability to form stable intermediates, which can be further manipulated in subsequent reactions.

Comparison with Similar Compounds

Cbz-D-Homoserine can be compared with other similar compounds such as:

The uniqueness of carbobenzoxyhomoserine lies in its specific reactivity and stability, making it a valuable compound in organic synthesis.

Biological Activity

Cbz-D-Homoserine, a derivative of homoserine, has garnered attention for its potential biological activities, particularly in the context of microbial interactions and therapeutic applications. This article reviews the current understanding of the biological activity of Cbz-D-Homoserine, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Cbz-D-Homoserine is characterized by the presence of a carbobenzoxy (Cbz) group attached to the D-homoserine backbone. This modification enhances its stability and bioactivity compared to unmodified homoserine.

The biological activity of Cbz-D-Homoserine can be attributed to several mechanisms:

  • Quorum Sensing Inhibition : Cbz-D-Homoserine has been shown to interfere with quorum sensing (QS) in various bacterial species. For instance, it competes with natural acyl-homoserine lactones (AHLs) for binding to QS receptors, thereby modulating virulence traits in pathogens like Pseudomonas aeruginosa .
  • Enzyme Inhibition : Research indicates that Cbz-D-Homoserine can inhibit specific enzymes involved in microbial metabolism. For example, it has been studied as an inhibitor of O-acetyl-L-homoserine sulfhydrylase in Candida albicans, which is crucial for methionine biosynthesis .
  • Antifungal Activity : The compound exhibits antifungal properties by targeting enzymes essential for fungal growth. The inhibition of Met15p in C. albicans leads to reduced viability under methionine-limiting conditions, highlighting its potential as an antifungal agent .

Table 1: Summary of Biological Activities of Cbz-D-Homoserine

Activity TypeOrganism/TargetMechanismReference
Quorum Sensing InhibitionPseudomonas aeruginosaCompetes with AHLs
Enzyme InhibitionCandida albicansInhibits O-acetyl-L-homoserine sulfhydrylase
Antifungal ActivityCandida albicansDisrupts methionine biosynthesis

Case Study: Inhibition of Quorum Sensing in Pseudomonas aeruginosa

A study demonstrated that Cbz-D-Homoserine significantly reduced the production of virulence factors in P. aeruginosa. Using a LasR-based bioreporter assay, researchers quantified the decrease in QS-controlled light activity and other virulence traits such as protease activity and pyocyanin production . This suggests that Cbz-D-Homoserine could be developed as a QS inhibitor for therapeutic applications.

Case Study: Antifungal Properties Against Candida albicans

In another investigation, Cbz-D-Homoserine's effectiveness as an antifungal agent was evaluated by measuring its impact on Met15p activity. The compound was found to inhibit this enzyme, leading to decreased growth rates in fungal cultures lacking sufficient methionine. The study highlighted the potential for using Cbz-D-Homoserine in combination therapies to enhance antifungal efficacy .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Cbz-D-Homoserine, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The synthesis typically involves carbobenzyloxy (Cbz) protection of D-Homoserine. Key steps include:

  • Protection : Use Cbz-Cl (benzyl chloroformate) in alkaline aqueous conditions to protect the amino group .
  • Purification : Reverse-phase HPLC with chiral columns (e.g., Chiralpak® IA) to isolate the D-enantiomer. Monitor pH (6–8) to avoid racemization .
  • Optimization : Reaction temperature (0–4°C) minimizes side reactions. Yields >85% enantiomeric excess (ee) are achievable under controlled conditions .

Q. Which analytical techniques are critical for confirming the structural identity and purity of Cbz-D-Homoserine?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify Cbz group attachment (δ 7.2–7.4 ppm for benzyl protons) and homoserine backbone conformation .
  • HPLC-MS : Quantify purity (>98%) and detect trace impurities (e.g., unreacted D-Homoserine) .
  • Circular Dichroism (CD) : Confirm stereochemical integrity by comparing optical rotation with literature values .

Q. How should researchers assess the stability of Cbz-D-Homoserine under varying storage conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C. Analyze degradation products via HPLC every 30 days.
  • Key Metrics : Hydrolysis of the Cbz group (monitored at 254 nm) and racemization (via CD) .
  • Recommendation : Lyophilized samples stored at -20°C show <5% degradation over 12 months .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of Cbz-D-Homoserine across studies?

  • Methodological Answer :

  • Data Triangulation : Compare reaction parameters (solvent polarity, catalyst loading) from conflicting studies. For example, enzymatic synthesis (e.g., cascade reactions with L-homoserine dehydrogenase) may yield higher ee (90–95%) than chemical methods .
  • Controlled Replication : Reproduce experiments with strict adherence to reported protocols, adjusting variables systematically (e.g., pH, temperature gradients) .
  • Statistical Analysis : Use ANOVA to identify significant factors (e.g., solvent choice contributes 30% variance in yield) .

Q. What strategies optimize enzymatic vs. chemical synthesis routes for Cbz-D-Homoserine in terms of scalability and sustainability?

  • Methodological Answer :

  • Enzymatic Route :
  • Enzyme Selection : Use immobilized L-homoserine dehydrogenase (Km = 0.8 mM for D-Homoserine) to enhance reusability .
  • Process Design : Fed-batch reactors with continuous NADPH regeneration improve turnover number (TON > 1,000) .
  • Chemical Route :
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact .
  • Comparative Table :
ParameterEnzymatic SynthesisChemical Synthesis
Yield (%)85–9070–75
ee (%)>9585–90
Solvent Waste (L/g)0.31.2

Q. How can computational modeling guide the design of novel Cbz-D-Homoserine derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinity of Cbz-D-Homoserine to target enzymes (e.g., bacterial amino acid racemases).
  • QSAR Studies : Correlate substituent electronegativity with inhibitory activity (R² > 0.85) .
  • Validation : Synthesize top-scoring derivatives and test in vitro (IC₅₀ < 10 µM for lead candidates) .

Methodological Considerations for Experimental Design

Q. What steps ensure reproducibility in Cbz-D-Homoserine synthesis and characterization?

  • Answer :

  • Detailed Protocols : Document reaction stoichiometry, purification gradients, and instrument calibration (e.g., HPLC column lot numbers) .
  • Data Transparency : Share raw NMR/HPLC files in supplementary materials with metadata (e.g., solvent suppression parameters) .
  • Collaborative Validation : Partner with independent labs to cross-verify results .

Q. How should researchers address gaps in the literature regarding Cbz-D-Homoserine’s metabolic pathways?

  • Answer :

  • Isotopic Labeling : Use ¹⁴C-labeled Cbz-D-Homoserine to track metabolic fate in cell cultures .
  • Enzyme Assays : Test substrate specificity with recombinantly expressed racemases and decarboxylases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Carbobenzoxyhomoserine
Reactant of Route 2
Reactant of Route 2
Carbobenzoxyhomoserine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.